molecular formula C7H6BClO4S B6610173 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride CAS No. 1985599-52-7

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride

Cat. No.: B6610173
CAS No.: 1985599-52-7
M. Wt: 232.45 g/mol
InChI Key: LRNXREKCFFQIEC-UHFFFAOYSA-N
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Description

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride is a boron-containing compound with a unique structure that includes a benzoxaborole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride typically involves the reaction of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is typically maintained at low to moderate levels to ensure the stability of the intermediate and final products.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The benzoxaborole ring can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

    Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its boron-containing structure which can interact uniquely with biological targets.

    Materials Science: Explored for its potential use in the development of new materials with unique properties, such as boron-containing polymers.

Comparison with Similar Compounds

Similar Compounds

    1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid: Another benzoxaborole derivative with a carboxylic acid group instead of a sulfonyl chloride group.

    Crisaborole: A benzoxaborole derivative used as a topical anti-inflammatory agent.

Uniqueness

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride is unique due to the presence of both the benzoxaborole ring and the sulfonyl chloride group

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO4S/c9-14(11,12)6-2-1-5-4-13-8(10)7(5)3-6/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNXREKCFFQIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)S(=O)(=O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.45 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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